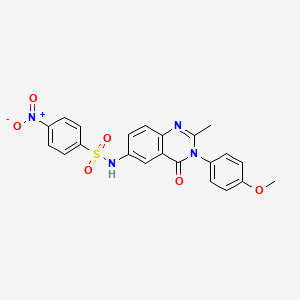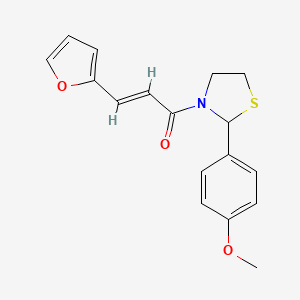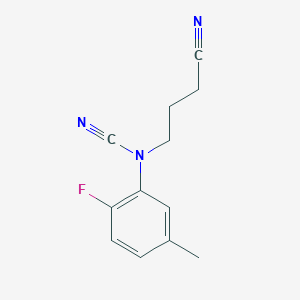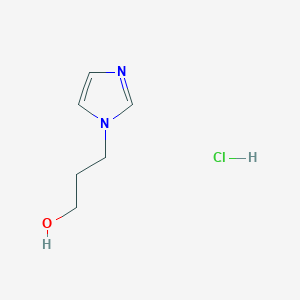
3-(1H-咪唑-1-基)-1-丙醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is a chemical compound that features an imidazole ring, a three-carbon chain, and a hydroxyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
科学研究应用
3-(1H-Imidazol-1-yl)-1-propanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
The primary target of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is Candida albicans , a type of fungus . This compound has shown significant anti-Candida activity, suggesting that it interacts with biological targets within this organism .
Mode of Action
They can exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride with its targets in Candida albicans and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it’s likely that multiple pathways are affected . These could potentially include pathways related to cell wall synthesis, DNA replication, or protein synthesis, which are common targets of antimicrobial compounds.
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability
Result of Action
The primary result of the action of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is the inhibition of Candida albicans growth . The compound has been found to be more potent than both fluconazole and miconazole, two commonly used antifungal agents . This suggests that the compound’s action results in significant molecular and cellular effects within Candida albicans.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride typically involves the reaction of imidazole with a suitable three-carbon chain precursor. One common method is the reaction of imidazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the carbon bearing the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(1H-Imidazol-1-yl)-1-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1H-Imidazol-1-yl)-1-propanone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
相似化合物的比较
Similar Compounds
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: These compounds have similar structures but with additional aryl groups, which can enhance their biological activity.
3-(1H-Imidazol-1-yl)propan-1-one oxime esters: These compounds have oxime ester groups, which can improve their antifungal properties.
Uniqueness
3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is unique due to its simple structure, which allows for easy modification and functionalization. This versatility makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-imidazol-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-1-3-8-4-2-7-6-8;/h2,4,6,9H,1,3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXHDAVJLPOCEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
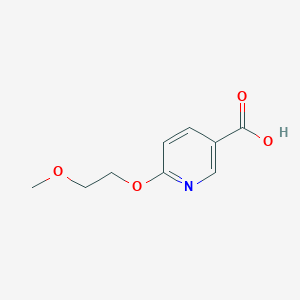
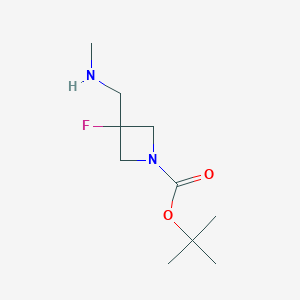
![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)
![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)

![5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2362027.png)
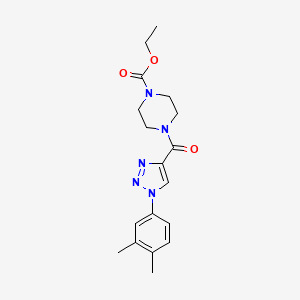

![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)


